2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS No.: 896347-80-1
Cat. No.: VC4271288
Molecular Formula: C15H11Cl2N3OS
Molecular Weight: 352.23
* For research use only. Not for human or veterinary use.
![2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 896347-80-1](/images/structure/VC4271288.png)
Specification
CAS No. | 896347-80-1 |
---|---|
Molecular Formula | C15H11Cl2N3OS |
Molecular Weight | 352.23 |
IUPAC Name | 2-[(3,4-dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Standard InChI | InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)12(17)7-10/h2-7H,8H2,1H3 |
Standard InChI Key | CQVDNPDNWYXJPB-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
The compound belongs to the pyrido[1,2-a] triazin-4-one family, a fused bicyclic system comprising a pyridine ring annulated with a 1,3,5-triazin-4-one moiety. The methyl group at position 9 introduces steric and electronic effects that influence ring planarity and intermolecular interactions. The 3,4-dichlorobenzylthio group at position 2 contributes to lipophilicity, enhancing membrane permeability in biological systems .
Key structural features include:
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Triazinone core: A six-membered ring with two nitrogen atoms at positions 1 and 3, and a ketone at position 4.
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Thioether linkage: The sulfur atom bridges the triazinone core and the 3,4-dichlorobenzyl group, conferring stability against hydrolytic cleavage.
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Chlorinated aryl group: The 3,4-dichloro substitution pattern on the benzyl moiety is associated with enhanced electrophilicity and receptor-binding affinity in antimicrobial and anticancer agents .
Synthetic Methodologies
General Synthesis of Pyrido[1,2-a][1, triazin-4-one Derivatives
While no explicit protocol for this compound is documented, analogous syntheses involve cyclocondensation reactions. A representative pathway includes:
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Formation of the pyridine precursor: Reacting 2-aminopyridine derivatives with carbonyl sources (e.g., diethyl oxalate) to generate intermediates like ethyl 2,4-dioxobutanoate .
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Cyclization: Treating the intermediate with hydrazine derivatives under acidic conditions to form the triazinone core.
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Functionalization: Introducing the 3,4-dichlorobenzylthio group via nucleophilic substitution or thiol-ene coupling .
Table 1: Hypothetical Reaction Conditions for Key Steps
Step | Reagents/Conditions | Purpose |
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1 | 2-Aminopyridine, diethyl oxalate, NaOEt | Form dicarbonyl intermediate |
2 | Phenylhydrazine, acetic acid, reflux | Cyclize to triazinone core |
3 | 3,4-Dichlorobenzyl mercaptan, K2CO3, DMF | Introduce thioether substituent |
Physicochemical Properties
Solubility and Stability
The compound’s low aqueous solubility (predicted logP ≈ 3.8) stems from its aromatic and chlorinated substituents. Stability studies on related triazinones suggest resistance to oxidation but susceptibility to strong acids or bases due to the thioether linkage .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) ≈ 1675 cm⁻¹ (triazinone ketone) and ν(C-S) ≈ 1150 cm⁻¹ .
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NMR Spectroscopy:
Biological Activity and Applications
Anticancer Activity
Analogous compounds with triazole-thiadiazole moieties show cytotoxicity against HT-29 and H460 cancer cells (IC₅₀: 51–130 nM) . The methyl group at position 9 could modulate kinase inhibition, similar to sorafenib derivatives .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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In Silico Studies: Perform molecular docking to identify potential targets (e.g., tyrosine kinases, bacterial topoisomerases).
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In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in murine models.
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